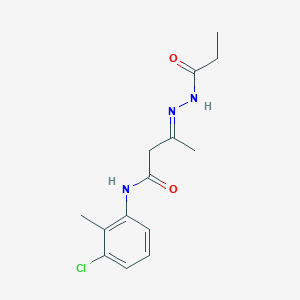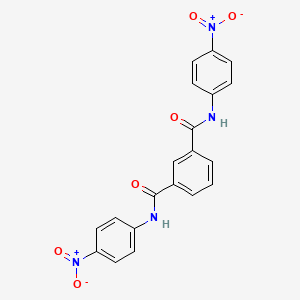![molecular formula C18H20BrN3O3 B11551133 2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11551133.png)
2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a brominated aromatic ring, a methoxy group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Etherification: The brominated product is then reacted with chloroacetic acid to form the corresponding ether.
Hydrazide Formation: The ether is then converted to the hydrazide by reacting with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have shown promise in preliminary studies as anti-cancer agents and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with biological targets through its hydrazide and imine groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenoxy)acetic acid: Similar structure but lacks the hydrazide and imine groups.
4-Bromo-2-methoxyphenol: A simpler compound with only the bromine and methoxy groups.
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide: Lacks the bromine and methoxy groups.
Uniqueness
What sets 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20BrN3O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H20BrN3O3/c1-22(2)15-7-4-13(5-8-15)11-20-21-18(23)12-25-16-9-6-14(19)10-17(16)24-3/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
GWTOIUFAOQGORO-RGVLZGJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11551055.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11551089.png)
![3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11551095.png)
![4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11551096.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11551098.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
![2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11551103.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551105.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11551110.png)
![2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B11551126.png)
![5-{[(4-ethoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11551129.png)
